molecular formula C11H24Cl2N2 B1439916 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride CAS No. 1219957-46-6

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

Cat. No.: B1439916
CAS No.: 1219957-46-6
M. Wt: 255.22 g/mol
InChI Key: HMKLTUDQAACVKJ-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It is known for its psychoactive properties and has been studied for its potential therapeutic effects. The compound is also referred to as EPPP in some contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride typically involves the reaction of 2-ethylpiperidine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes to isolate the compound in its pure form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. This interaction is believed to underlie its psychoactive effects and potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Pyrrolidinyl)piperidine: A structurally similar compound with comparable psychoactive properties.

    2-Ethylpiperidine: Shares the ethyl group but lacks the pyrrolidinyl moiety.

    Piperidine: The parent compound of the piperidine class, with a simpler structure.

Uniqueness

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is unique due to its specific combination of the ethyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-ethyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-10-5-3-4-8-13(10)11-6-7-12-9-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKLTUDQAACVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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